REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH2:5][S:6](Cl)(=[O:8])=[O:7].[CH3:13][O:14][C:15]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:16]=1[CH2:17][NH2:18]>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][S:6]([NH:18][CH2:17][C:16]2[CH:19]=[CH:20][C:21]([O:23][CH3:24])=[CH:22][C:15]=2[O:14][CH3:13])(=[O:8])=[O:7])[CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
9.9 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(CS(=O)(=O)Cl)C=CC1
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Name
|
|
Quantity
|
11.55 mL
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Type
|
reactant
|
Smiles
|
COC1=C(CN)C=CC(=C1)OC
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Type
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CUSTOM
|
Details
|
stirred for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
WASH
|
Details
|
Subsequently, the mixture was washed with 50 ml of water, with 100 ml of 1 N aqueous hydrochloric acid, with 100 ml of saturated aqueous sodium hydrogencarbonate solution and finally once more with 100 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue (14.30 g) was used in the next reaction without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)CS(=O)(=O)NCC1=C(C=C(C=C1)OC)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |